molecular formula C23H25N3O2 B5536704 1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5536704
M. Wt: 375.5 g/mol
InChI Key: LWLSYTGKCCJPCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection, reduction, and substitution reactions. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate for related compounds, involves protection by di-tert-butyl dicarbonate, reduction by LiAlH4, and a substitution reaction with methyl 4-hydroxy-3-methoxybenzoate, yielding a total product yield of 70.6% (Wei et al., 2010).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in confirming the molecular structure of related compounds. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, synthesized via a one-pot reaction, was determined, revealing H-bonded dimers in the crystal lattice stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often result in the formation of complex heterocycles. The reaction of a 1:1 mixture of specific aldehyde and imino compounds in the presence of piperidine as a catalyst, for instance, yielded a novel heterocycle with confirmed structure via X-ray diffraction and spectral analyses, demonstrating the versatility of piperidine in facilitating complex chemical transformations (Abdel-Wahab et al., 2023).

Physical Properties Analysis

Physical properties analysis, such as crystallography, provides insights into the conformation and stability of compounds. The structure of certain piperidine derivatives, for instance, was elucidated through crystallographic studies, revealing key details about their conformation and intermolecular interactions (Kritchenkov et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties of piperidine derivatives is crucial for their application in synthesis. The chemical behavior, such as reactivity towards electrophilic and nucleophilic reagents, is explored through various reactions, highlighting the compound's potential as a versatile intermediate in organic synthesis (El-Agrody et al., 2002).

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies on compounds similar to the one often explore their metabolism and pharmacokinetics in humans. For instance, the disposition and metabolism of novel compounds like SB-649868, an orexin receptor antagonist, have been examined to understand their elimination, metabolic pathways, and the characterization of metabolites through advanced analytical methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and NMR spectroscopy (Renzulli et al., 2011). These studies are crucial for determining the safety, efficacy, and optimal dosing of new therapeutic agents.

Therapeutic Applications

Research into compounds with similar structures often aims to identify their therapeutic potential for treating various conditions. For example, studies have explored the hemodynamic effects of certain compounds on patients with conditions like coronary artery disease, demonstrating how these compounds can influence cardiovascular parameters and potentially offer new treatment avenues (Weikl et al., 1981). Such research is pivotal in developing novel medications that can target specific receptors or pathways with precision.

Diagnostic and Imaging Applications

Additionally, compounds labeled with isotopes such as carbon-11 have been utilized in positron emission tomography (PET) studies for the exquisite delineation of receptors in the human brain. This application is instrumental in the noninvasive study of brain function and the development of treatments for neurological disorders (Pike et al., 1996).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems. Additionally, the synthesis of the compound could be optimized to increase yield and decrease cost .

properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25-15-12-24-22(25)18-10-13-26(14-11-18)23(27)19-8-6-17(7-9-19)20-4-3-5-21(16-20)28-2/h3-9,12,15-16,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLSYTGKCCJPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

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